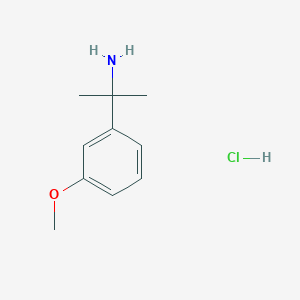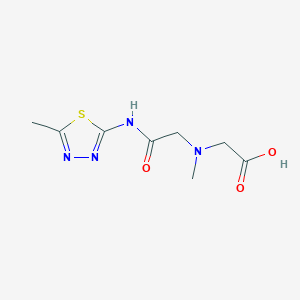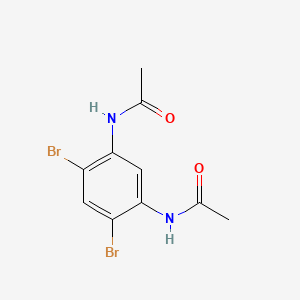![molecular formula C19H35NO9 B3097901 3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester CAS No. 132491-90-8](/img/structure/B3097901.png)
3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester
Overview
Description
The compound 3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester is a complex chemical entity that has drawn attention in various fields such as organic chemistry, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a suitably protected propionic acid derivative with ethylene oxide, followed by subsequent reaction steps to introduce the amino group and ethoxycarbonyl functionalities. Key intermediates may include esterified ethylene glycol derivatives and amino-protected intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow chemistry techniques to ensure high yield and purity. Reaction conditions would include controlled temperature and pressure, along with the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, such as nucleophilic substitution due to the presence of an amino group. It can also participate in esterification and amidation reactions owing to its ester groups.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride to reduce any oxidized forms.
Substitution: Nucleophilic substitution can be carried out in the presence of bases like sodium hydride.
Major Products Formed: Products of these reactions could include oxidized derivatives, reduced amines, or substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can act as a building block for more complex molecules, particularly in the development of new materials and polymers.
Biology: It might be explored for its potential bioactivity due to the presence of amino and ester functionalities, which are common in biologically active molecules.
Medicine: There's potential for this compound to serve as a precursor in drug synthesis, especially for compounds requiring specific amino and ester group arrangements.
Industry: In industrial applications, it could be used in the production of specialized resins or coatings, owing to its ability to participate in polymerization reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level, which involve the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. Its amino group may act as a nucleophile, engaging in various chemical reactions, while the ethoxycarbonyl groups provide reactive sites for esterification and amidation. Pathways involved may include hydrolysis under acidic or basic conditions and subsequent interaction with target molecules in synthetic processes.
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, such as those with fewer ethoxycarbonyl groups or different protecting groups, 3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester stands out due to its multifunctional nature and potential for diverse applications.
Similar Compounds:
3-[2-Amino-3-(ethoxy)-2-(ethoxymethyl)-propoxy]-propionic acid
3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-propoxy]-propionic acid ethyl ester
3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-methoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester
Each of these compounds has unique properties that may make them suitable for specific applications, but the additional ethoxycarbonyl groups in this compound give it unique chemical versatility.
Hope you find this detailed breakdown useful!
Properties
IUPAC Name |
ethyl 3-[2-amino-3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]propoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO9/c1-4-27-16(21)7-10-24-13-19(20,14-25-11-8-17(22)28-5-2)15-26-12-9-18(23)29-6-3/h4-15,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGDBABZRZRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)

![2-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3097864.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)
![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)

acetate](/img/structure/B3097916.png)


![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
